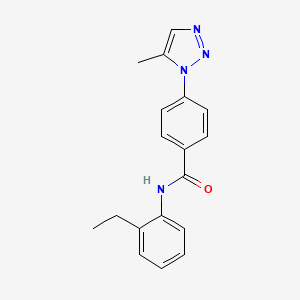

N-(2-ethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-4-(5-methyltriazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-3-14-6-4-5-7-17(14)20-18(23)15-8-10-16(11-9-15)22-13(2)12-19-21-22/h4-12H,3H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJJDWXRGJZLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, a compound characterized by its unique triazole structure, has garnered interest in various biological applications due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C12H16N4

Molecular Weight: 216.29 g/mol

IUPAC Name: 1-[(4-ethylphenyl)methyl]-5-methyltriazol-4-amine

CAS Number: 1501481-54-4

Appearance: Powder

Storage Temperature: Room Temperature

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Antimicrobial Activity : The triazole ring is known for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Research indicates that derivatives of triazole compounds can modulate cytokine release (e.g., TNF-α and IL-6), which plays a critical role in inflammatory responses .

- Antiproliferative Properties : Studies have demonstrated that certain triazole derivatives exhibit antiproliferative effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Synthesis and Evaluation

Recent studies have focused on synthesizing new derivatives of triazoles and evaluating their biological activities. For instance:

- Toxicity Assessment : In vitro studies using peripheral blood mononuclear cells (PBMCs) showed low toxicity for triazole derivatives at concentrations up to 100 µg/mL, with cell viability rates comparable to control treatments .

- Cytokine Modulation : The influence of these compounds on cytokine release was assessed, revealing significant modulation of inflammatory markers which may contribute to their therapeutic potential in inflammatory diseases .

Comparative Biological Activity

A comparative analysis of various triazole derivatives indicates that those with specific substituents exhibit enhanced biological activity. For example:

| Compound | Structure | Antimicrobial Activity | Cytokine Modulation | IC50 (µM) |

|---|---|---|---|---|

| 3a | Structure | Moderate | Significant decrease in TNF-α | 15 |

| 3b | Structure | High | Minimal effect | 10 |

| 3c | Structure | Low | Significant decrease in IL-6 | 20 |

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- Anti-inflammatory Study : A derivative similar to this compound was tested for anti-inflammatory properties in animal models. The study found a reduction in paw edema and significant inhibition of pro-inflammatory cytokines.

- Anticancer Activity : In vitro tests conducted on breast cancer cell lines demonstrated that the compound inhibited cell proliferation effectively compared to standard chemotherapeutic agents.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-ethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the use of "Click" chemistry techniques, which allow for efficient formation of the triazole ring through a copper-catalyzed reaction between azides and alkynes. The characterization of the compound is achieved through various spectroscopic methods including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), confirming its molecular structure and purity.

Biological Activities

The compound exhibits a range of biological activities that make it suitable for research in pharmacology. Some notable applications include:

- Antimicrobial Activity : Studies have indicated that derivatives of 1,2,3-triazoles possess significant antimicrobial properties. Triazole compounds are known to inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

- Anticancer Properties : Research has shown that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The incorporation of the triazole moiety into pharmaceutical compounds has been linked to enhanced efficacy against certain types of cancer .

- Antitubercular Activity : There is evidence suggesting that compounds containing triazole rings can be effective against Mycobacterium tuberculosis. The mechanism often involves the inhibition of specific enzymes crucial for bacterial survival .

- Anti-inflammatory Effects : Some studies have reported that triazole derivatives can modulate inflammatory pathways, providing a potential therapeutic avenue for treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A series of 1,2,3-triazole derivatives were synthesized and evaluated for their antimicrobial properties against various pathogens. The results indicated that certain modifications to the triazole structure significantly enhanced their antibacterial activity, particularly against resistant strains of bacteria.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis through mitochondrial pathways.

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-ethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by amide coupling between the triazole-containing benzoyl chloride and 2-ethylaniline. Key steps include:

- Triazole formation : Reacting 4-azidobenzoic acid derivatives with propargyl derivatives under CuSO₄/sodium ascorbate conditions .

- Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the triazole-bearing benzoic acid to the 2-ethylphenylamine moiety .

- Validation : Confirm regioselectivity of the triazole ring via (e.g., singlet for triazole proton) and characterize intermediates by FT-IR (C=O stretch at ~1650 cm) .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Elemental analysis : Verify calculated vs. experimental C, H, N percentages (e.g., ±0.3% tolerance) to confirm stoichiometry .

- Spectroscopy :

- : Identify aromatic protons (δ 7.2–8.3 ppm), triazole proton (δ 8.0–8.5 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂) .

- : Confirm carbonyl (δ ~165 ppm) and triazole carbon (δ ~145 ppm) .

- X-ray crystallography : Refine crystal structures using SHELXL to resolve bond lengths and angles, particularly for the triazole-benzamide linkage .

Advanced Research Questions

Q. How can researchers design experiments to investigate the anticancer mechanism of this compound?

- Methodological Answer :

- In vitro screening : Test against NCI-60 cancer cell lines (e.g., colon, lung) at 1–10 µM doses, using MTT assays to measure IC₅₀ values. Compare activity with structurally similar compounds (e.g., N-(5-benzylthiazol-2-yl) analogs) to identify substituent effects .

- Mechanistic studies :

- Apoptosis assays : Use Annexin V/PI staining and caspase-3/7 activation assays.

- Kinase profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify targets .

- Data interpretation : Correlate structural features (e.g., triazole position, ethyl group bulkiness) with activity using QSAR models .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodological Answer :

- Replicate assays : Repeat experiments in triplicate under standardized conditions (e.g., cell passage number, serum concentration).

- Orthogonal validation : Cross-check results using alternative methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .

- Purity verification : Re-characterize the compound via HPLC (>95% purity) and LC-MS to rule out degradation products .

- Structural analogs : Synthesize derivatives (e.g., replacing ethyl with methyl or halogenated groups) to isolate substituent-specific effects .

Q. What computational strategies can predict the binding mode of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., LSD1, kinases). Prioritize targets based on structural homology to known inhibitors (e.g., bomedemstat’s benzamide-LSD1 interaction ).

- Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in GROMACS, focusing on triazole-protein π-π interactions and ethyl group hydrophobic contacts .

- Validation : Compare computational predictions with experimental mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility while monitoring logP via HPLC retention times .

- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., triazole ring oxidation). Stabilize via fluorination or methyl substitution .

- In vivo PK : Administer IV/orally in rodent models and measure plasma half-life, AUC, and bioavailability. Use LC-MS/MS for quantification .

Data Presentation

Table 1 : Representative Anticancer Activity of Structural Analogs

| Compound | Cell Line (IC₅₀, µM) | Key Structural Feature | Reference |

|---|---|---|---|

| N-(5-benzylthiazol-2-yl) | Colon HCT-116: 2.1 | Thiazole substitution | |

| Target compound (proposed) | Lung NCI-H522: TBD | 5-Methyltriazole + ethylphenyl | — |

TBD: To be determined via standardized screening protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.